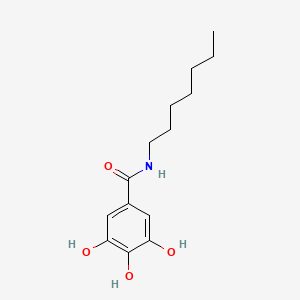

N-Heptyl-3,4,5-trihydroxybenzamide

Description

N-Heptyl-3,4,5-trihydroxybenzamide is a synthetic amide derivative featuring a trihydroxybenzoyl core substituted with a heptyl chain at the nitrogen position. The trihydroxybenzamide scaffold is known for hydrogen-bonding capabilities due to its phenolic hydroxyl groups, which influence solubility, reactivity, and biological interactions .

Properties

CAS No. |

100079-23-0 |

|---|---|

Molecular Formula |

C14H21NO4 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-heptyl-3,4,5-trihydroxybenzamide |

InChI |

InChI=1S/C14H21NO4/c1-2-3-4-5-6-7-15-14(19)10-8-11(16)13(18)12(17)9-10/h8-9,16-18H,2-7H2,1H3,(H,15,19) |

InChI Key |

LKNDXGONKWFJFY-UHFFFAOYSA-N |

SMILES |

CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

Canonical SMILES |

CCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O |

Other CAS No. |

100079-23-0 |

Origin of Product |

United States |

Preparation Methods

Amidation of 3,4,5-Trihydroxybenzoic Acid with Heptylamine

The most widely documented method involves the direct amidation of 3,4,5-trihydroxybenzoic acid (gallic acid) with heptylamine. This two-step process begins with the activation of the carboxylic acid group via conversion to its acyl chloride intermediate. Thionyl chloride (SOCl₂) serves as the primary activating agent, with catalytic dimethylformamide (DMF) accelerating the reaction.

Procedure :

- Activation : 3,4,5-Trihydroxybenzoic acid (10 mmol) is refluxed with excess thionyl chloride (5 mL) and DMF (2 drops) for 3–4 hours under anhydrous conditions. The excess SOCl₂ is removed via distillation, yielding 3,4,5-trihydroxybenzoyl chloride as a hygroscopic solid.

- Amidation : The acyl chloride is dissolved in dry tetrahydrofuran (THF) and cooled to 0°C. Heptylamine (12 mmol) is added dropwise, followed by triethylamine (TEA, 15 mmol) to neutralize HCl byproducts. The reaction proceeds for 12–24 hours at room temperature, with monitoring via thin-layer chromatography (TLC).

Yield Optimization :

Alkoxy Group Protection-Deprotection Strategies

Alternative routes employ protective groups to prevent hydroxyl oxidation during synthesis. For instance, benzyl or methyl ethers temporarily mask phenolic -OH groups, which are later removed via hydrogenolysis or acid hydrolysis.

Example Protocol :

- Protection : 3,4,5-Trihydroxybenzoic acid is treated with benzyl bromide (3 eq) and potassium carbonate (K₂CO₃) in ethanol under reflux. This step converts all hydroxyl groups to benzyl ethers.

- Amidation : The protected acid is activated with SOCl₂ and reacted with heptylamine as described in Section 1.1.

- Deprotection : Catalytic hydrogenation (H₂/Pd-C) cleaves benzyl ethers, regenerating free hydroxyl groups.

Advantages :

- Prevents side reactions (e.g., alkylation of hydroxyls during amidation).

- Enhances intermediate stability for chromatographic purification.

Mechanistic Insights into Key Reactions

Acyl Chloride Formation

The reaction of 3,4,5-trihydroxybenzoic acid with SOCl₂ proceeds via nucleophilic acyl substitution. Thionyl chloride’s electrophilic sulfur atom coordinates with the carbonyl oxygen, facilitating chloride displacement and HCl elimination. DMF catalyzes this process by stabilizing the transition state through hydrogen bonding.

Critical Parameters :

Amide Bond Formation

The nucleophilic attack of heptylamine’s primary amine on the electrophilic carbonyl carbon of 3,4,5-trihydroxybenzoyl chloride forms the amide bond. TEA scavenges HCl, shifting the equilibrium toward product formation.

Kinetic Analysis :

- Second-order kinetics observed, with rate constants (k) dependent on solvent polarity.

- Polar aprotic solvents (e.g., THF) stabilize charged intermediates, accelerating the reaction.

Purification and Characterization

Recrystallization Techniques

Crude N-heptyl-3,4,5-trihydroxybenzamide is purified via recrystallization from ethanol-water mixtures (4:1 v/v). The compound’s solubility increases with temperature, yielding needle-like crystals upon cooling.

Typical Yield : 70–85%, depending on initial purity.

Spectroscopic Confirmation

FT-IR Analysis :

- N-H Stretch : 3300–3200 cm⁻¹ (amide).

- C=O Stretch : 1650–1630 cm⁻¹ (amide I band).

- O-H Stretch : 3500–3200 cm⁻¹ (phenolic hydroxyls).

¹H-NMR (DMSO-d₆) :

- δ 9.20 (s, 3H, phenolic -OH).

- δ 8.10 (t, 1H, amide -NH).

- δ 6.90 (s, 2H, aromatic H).

- δ 3.20 (t, 2H, -CH₂-N).

- δ 1.40–1.20 (m, 10H, heptyl chain).

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Amidation | Short reaction time; minimal steps | Requires anhydrous conditions | 70–85 | ≥95 |

| Protection-Deprotection | High purity; avoids side reactions | Multi-step; higher cost | 60–75 | ≥98 |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-Heptyl-3,4,5-trihydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The amide group can be reduced to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of N-Heptyl-3,4,5-trihydroxybenzylamine.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Heptyl-3,4,5-trihydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in targeting oxidative stress-related diseases.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Heptyl-3,4,5-trihydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The heptyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares N-Heptyl-3,4,5-trihydroxybenzamide with key analogs, highlighting structural differences and their implications:

Key Observations:

- Electronic Effects : Hydroxyl groups in the trihydroxybenzamide core enable strong hydrogen bonding, unlike methoxy-substituted analogs (e.g., compound 1y), which prioritize steric and electron-donating effects .

- Bioactivity : Substituent polarity plays a critical role. While N-(2-hydroxyethyl)-benzamide exhibits antibacterial activity, the phenyl-substituted Gallanilide is inactive, suggesting that hydrophilic groups may enhance target engagement .

Structural and Functional Trade-offs

- Hydrophobic vs. Hydrophilic Balance : The heptyl chain may improve blood-brain barrier penetration or intracellular uptake but could limit solubility in physiological environments.

- Steric Effects : Longer alkyl chains (e.g., heptyl) might hinder binding to flat enzymatic active sites, whereas smaller substituents (e.g., hydroxyethyl) allow tighter interactions .

Q & A

Q. What synthetic methodologies are most effective for producing N-heptyl-3,4,5-trihydroxybenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common route involves reacting 3,4,5-trihydroxybenzoyl chloride with heptylamine under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran (THF) are used, with bases such as triethylamine to neutralize HCl byproducts. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. For analogs, yields vary with alkyl chain length; hexyl derivatives (e.g., compound 7 in ) are synthesized similarly, suggesting heptyl derivatives follow comparable protocols .

Q. What analytical techniques are critical for confirming the structure and purity of N-heptyl-3,4,5-trihydroxybenzamide?

- NMR Spectroscopy : H and C NMR are essential. For example, the aromatic protons of the trihydroxybenzamide moiety resonate at δ 6.8–7.2 ppm, while the heptyl chain shows signals at δ 0.8–1.6 ppm (terminal CH) and δ 3.3–3.5 ppm (amide-linked CH) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) ensures purity >95% by UV detection at 280 nm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 254.3 for CHNO) .

Advanced Research Questions

Q. How does the alkyl chain length (e.g., heptyl vs. hexyl) influence the physicochemical and biological properties of 3,4,5-trihydroxybenzamide derivatives?

Longer alkyl chains (e.g., heptyl) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. In SAR studies, hexyl derivatives (compound 7 ) showed moderate antimicrobial activity, while shorter chains (e.g., tert-butyl, compound 6 ) exhibited lower efficacy, suggesting optimal chain lengths balance solubility and bioavailability . Computational modeling (e.g., LogP calculations) can predict trends, but experimental validation via octanol-water partitioning is critical .

Q. What strategies mitigate low yields in multi-step syntheses of N-alkyl-3,4,5-trihydroxybenzamides?

- Reaction Optimization : Use of coupling agents (e.g., HATU or DCC) improves amide bond formation efficiency.

- Temperature Control : Maintaining 0–5°C during acyl chloride addition minimizes side reactions .

- Workup Procedures : Acid-base extraction removes unreacted starting materials, while flash chromatography resolves byproducts like di-alkylated species .

For example, a 96% yield was reported for a structurally similar benzoxazepin-8-yl benzamide using magnesium hydroxide as a base under mild conditions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

Discrepancies often arise from assay variability (e.g., cell line differences) or impurities. To address this:

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing).

- Characterize Batches : Ensure purity via HPLC and elemental analysis.

- Control Solvents : DMSO concentrations >1% can artifactually inhibit cell growth .

Methodological Considerations

Q. What solvent systems are optimal for studying the solubility of N-heptyl-3,4,5-trihydroxybenzamide?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and alcohols (methanol, ethanol). For biological assays, prepare stock solutions in DMSO (<0.1% final concentration) to avoid cytotoxicity. Solubility can be quantified via saturation shake-flask method with UV-Vis calibration curves .

Q. How can computational tools aid in the design of N-heptyl-3,4,5-trihydroxybenzamide analogs?

- Molecular Docking : Predict binding affinity to target proteins (e.g., bacterial enzymes).

- DFT Calculations : Optimize geometry and assess electronic properties (e.g., HOMO-LUMO gaps).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., CYP450 interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.